3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
One significant application of benzenesulfonamide derivatives is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. Zinc phthalocyanines substituted with benzenesulfonamide groups have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields. Such properties are crucial for effective Type II photodynamic therapy mechanisms, suggesting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
Benzenesulfonamide derivatives have also been explored for their antimicrobial and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown potential in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These compounds interact with DNA in various ways and exhibit significant antiproliferative activity against yeast and human tumor cells, highlighting their potential in cancer chemotherapy (González-Álvarez et al., 2013).
Antibacterial Studies
Research on novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes has revealed their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes demonstrate improved cytotoxicity against human renal cancer cell lines, indicating their relevance in developing new antibacterial agents and cancer treatment strategies (Patil et al., 2011).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound likely exerts its effects at the molecular level by interacting with its targets, leading to changes in cellular function .
Properties
IUPAC Name |
3,4-dichloro-N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c1-14-6-4-5-7-17(14)12-28-13-26-23-21(28)10-15(2)16(3)22(23)27-31(29,30)18-8-9-19(24)20(25)11-18/h4-11,13,27H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXQKDLYVXEITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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